molecular formula C17H36N2S2 B093385 N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate CAS No. 149-82-6

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate

Cat. No. B093385
CAS RN: 149-82-6
M. Wt: 332.6 g/mol
InChI Key: APWMBANPMBFWLA-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate (DMDTC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and physiology.

Mechanism Of Action

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate acts as a chelating agent by forming stable complexes with metal ions. The sulfur atoms in the dithiocarbamate group of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate form coordinate bonds with metal ions, resulting in the formation of a complex. This complex can then be separated and analyzed using various analytical techniques.

Biochemical And Physiological Effects

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate is also highly specific for certain metal ions, which can make it useful for the determination of trace metals in biological and environmental samples. However, N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate also has some limitations, including potential toxicity and the need for specialized equipment for its analysis.

Future Directions

There are several potential future directions for research on N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate. One area of interest is the development of new chelating agents that are more specific and effective for the determination of trace metals. Another area of interest is the development of new analytical techniques for the separation and analysis of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate complexes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate and its potential applications in the treatment of various diseases.

Synthesis Methods

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate can be synthesized through a series of chemical reactions, starting with the reaction of cyclohexylamine with carbon disulfide to form cyclohexyldithiocarbamic acid. The acid is then reacted with dimethyl sulfate to form the corresponding ammonium salt. Finally, the ammonium salt is reacted with butyldithiocarbamic acid to form N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate.

Scientific Research Applications

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has been extensively studied for its potential applications in scientific research. It has been used as a chelating agent for the separation and determination of trace metals in various biological and environmental samples. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has also been used as a reagent for the determination of sulfhydryl groups in proteins and enzymes.

properties

CAS RN

149-82-6

Product Name

N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate

Molecular Formula

C17H36N2S2

Molecular Weight

332.6 g/mol

IUPAC Name

dibutylcarbamodithioic acid;N,N-dimethylcyclohexanamine

InChI

InChI=1S/C9H19NS2.C8H17N/c1-3-5-7-10(9(11)12)8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-8H2,1-2H3,(H,11,12);8H,3-7H2,1-2H3

InChI Key

APWMBANPMBFWLA-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1

Canonical SMILES

CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1

Other CAS RN

149-82-6

Origin of Product

United States

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